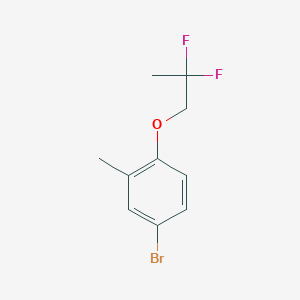

4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene

CAS No.: 2203071-71-8

Cat. No.: VC3171965

Molecular Formula: C10H11BrF2O

Molecular Weight: 265.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2203071-71-8 |

|---|---|

| Molecular Formula | C10H11BrF2O |

| Molecular Weight | 265.09 g/mol |

| IUPAC Name | 4-bromo-1-(2,2-difluoropropoxy)-2-methylbenzene |

| Standard InChI | InChI=1S/C10H11BrF2O/c1-7-5-8(11)3-4-9(7)14-6-10(2,12)13/h3-5H,6H2,1-2H3 |

| Standard InChI Key | WCYFNLWKBZGFGP-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)Br)OCC(C)(F)F |

| Canonical SMILES | CC1=C(C=CC(=C1)Br)OCC(C)(F)F |

Introduction

Chemical Identity and Structural Features

4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene is an organofluorine compound belonging to the class of brominated aromatic ethers. The chemical identity of this compound is well-established through various analytical methods and nomenclature systems.

Basic Identification Data

The compound's fundamental identity parameters are outlined in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 2158642-82-9 |

| Molecular Formula | C₁₀H₁₁BrF₂O |

| Molecular Weight | 265.09 g/mol |

| IUPAC Name | 1-bromo-4-(2,2-difluoropropoxy)-2-methylbenzene |

| Standard InChIKey | JAKAWNZEXPSWIG-UHFFFAOYSA-N |

| SMILES Notation | CC1=C(C=CC(=C1)OCC(C)(F)F)Br |

The compound is identified in chemical databases such as PubChem under compound ID 138375664.

Structural Components

The molecular structure can be broken down into several key components that define its chemical behavior:

-

Aromatic Core: A benzene ring serves as the central scaffold of the molecule.

-

Bromine Substituent: A bromine atom attached to position 1 (or 4, depending on the numbering convention) of the benzene ring.

-

Methyl Group: A methyl (-CH₃) substituent at position 2 of the benzene ring.

-

Difluoropropoxy Group: A 2,2-difluoropropoxy moiety (-OCH₂C(F)₂CH₃) at position 4 (or 1) of the benzene ring.

The bromine substitution contributes significantly to the compound's reactivity profile, particularly in nucleophilic substitution reactions and metal-catalyzed coupling processes. The methyl group provides electron-donating properties that influence the electronic distribution across the aromatic system, while the difluoropropoxy group introduces fluorine atoms that can enhance metabolic stability and alter physical properties such as lipophilicity.

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene is essential for predicting its behavior in various applications and synthesis scenarios.

| Property | Value/Description |

|---|---|

| Physical State | Likely a colorless to pale yellow liquid or crystalline solid at room temperature |

| Molecular Weight | 265.09 g/mol |

| Density | Estimated to be greater than water due to the presence of bromine |

| Solubility | Likely poorly soluble in water; soluble in organic solvents such as ethanol, acetone, and dichloromethane |

| Boiling Point | Expected to have a relatively high boiling point due to its molecular weight |

Chemical Properties

The chemical properties of 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene are largely determined by its functional groups and their interactions:

-

The bromine substituent acts as a good leaving group, making the compound reactive in nucleophilic aromatic substitution reactions.

-

The difluoropropoxy group contributes to the compound's stability while also influencing its electronic properties.

-

The methyl group serves as an electron-donating group, affecting the reactivity of the aromatic ring.

These properties collectively make the compound valuable for various synthetic transformations and applications in organic chemistry.

Synthesis Methods

The synthesis of 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene typically involves multi-step processes that require careful control of reaction conditions to ensure high yield and purity.

General Synthetic Approaches

Several synthetic routes can be employed to produce this compound:

-

Starting from a suitable methyl-substituted phenol derivative, which undergoes O-alkylation with a difluoropropyl halide, followed by selective bromination.

-

Direct functionalization of pre-brominated methylbenzene derivatives with the difluoropropoxy group.

-

Sequential introduction of functional groups to a simpler aromatic precursor.

Detailed Synthetic Procedure

A typical synthesis might proceed as follows:

-

Preparation of the appropriate methylphenol starting material

-

Protection of functional groups if necessary

-

O-alkylation with 2,2-difluoropropyl tosylate or similar activated alkylating agent

-

Bromination using N-bromosuccinimide (NBS) or bromine in appropriate solvent systems

-

Purification steps including crystallization or chromatography

The synthesis requires attention to regioselectivity, especially during the bromination step, to ensure the bromine is introduced at the desired position on the aromatic ring.

Chemical Reactions and Reactivity

4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene can participate in a variety of chemical transformations, making it a versatile building block in organic synthesis.

Nucleophilic Substitution Reactions

The bromine atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions. Common nucleophiles that can replace the bromine include:

-

Amines to form amino derivatives

-

Thiolates to form thioether derivatives

-

Alkoxides to form dialkoxy compounds

These reactions typically require polar aprotic solvents such as DMF, DMSO, or acetonitrile to facilitate the interaction between nucleophiles and the brominated aromatic system.

Metal-Catalyzed Coupling Reactions

The compound can serve as an effective substrate in various metal-catalyzed coupling reactions:

-

Suzuki-Miyaura coupling with boronic acids or esters

-

Sonogashira coupling with terminal alkynes

-

Heck reactions with alkenes

-

Stille coupling with organostannanes

These transformations extend the utility of 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene as a precursor to more complex molecules with applications in pharmaceutical development and materials science.

Other Transformations

Additional reactions that can be performed with this compound include:

-

Metal-halogen exchange followed by electrophilic quenching

-

Reduction of the C-Br bond to generate the corresponding hydrogen-substituted derivative

-

Oxidation reactions that may affect the methyl group while preserving the difluoropropoxy moiety

Each of these transformations expands the versatility of the compound in organic synthesis.

Applications and Uses

4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene finds applications across multiple disciplines due to its unique structural features and reactivity profile.

Pharmaceutical Applications

In medicinal chemistry, this compound serves several important functions:

-

Building block for the synthesis of biologically active compounds

-

Intermediate in the preparation of potential drug candidates

-

Structural component in compounds designed to have enhanced metabolic stability due to the presence of fluorine atoms

-

Precursor to compounds that may interact with specific biological targets

The difluoropropoxy group can impart beneficial pharmacokinetic properties to drug molecules, including increased lipophilicity, metabolic stability, and membrane permeability.

Materials Science Applications

The compound has potential utility in materials science for:

-

Development of functional materials with specific electronic properties

-

Creation of liquid crystals with tailored physical characteristics

-

Synthesis of polymers with fluorine-containing side chains

-

Preparation of specialty chemicals with applications in electronic devices

Research and Development

As a research tool, 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene enables:

-

Structure-activity relationship studies in medicinal chemistry

-

Investigation of reaction mechanisms involving brominated aromatic compounds

-

Development of new synthetic methodologies

-

Exploration of the effects of fluorine substitution on molecular properties

These applications highlight the compound's versatility across multiple scientific disciplines.

Research Findings and Current Studies

Recent research involving 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene has explored various aspects of its chemistry and potential applications.

Synthetic Methodology Development

Studies focused on improving the synthesis of this compound have investigated:

-

Alternative bromination methods with enhanced regioselectivity

-

More efficient routes to introduce the difluoropropoxy group

-

One-pot procedures to streamline the synthetic process

-

Green chemistry approaches to reduce environmental impact

These methodological advances have made the compound more accessible for research and applications.

Structure-Property Relationships

Investigations into the relationship between the structure of 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene and its properties have revealed:

-

The influence of the difluoropropoxy group on the electron density distribution in the aromatic ring

-

Effects of the methyl substituent on reaction rates and selectivity

-

Conformational preferences and their impact on reactivity

-

Interactions with various catalysts and reagents in synthetic transformations

These studies contribute to the fundamental understanding of the compound's behavior in chemical reactions.

Applications in Complex Molecule Synthesis

The utility of 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene as a building block in the synthesis of more complex molecules has been demonstrated in:

-

Total synthesis of natural product analogs

-

Preparation of fluorinated pharmaceutical candidates

-

Development of functionally diverse chemical libraries

-

Creation of materials with specialized properties

These applications showcase the versatility of the compound in synthetic organic chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume